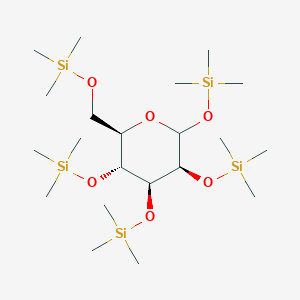

D-Mannopyranose, 1,2,3,4,6-pentakis-O-(trimethylsilyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-Mannopyranose, 1,2,3,4,6-pentakis-O-(trimethylsilyl)-: is a derivative of D-mannopyranose, a sugar molecule. This compound is extensively used in glycobiology research, which studies the structure, synthesis, biology, and evolution of sugars. It involves carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of D-Mannopyranose, 1,2,3,4,6-pentakis-O-(trimethylsilyl)- typically involves the protection of hydroxyl groups in D-mannopyranose using trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: While specific industrial production methods are not detailed, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring stringent control over reaction parameters to maintain product quality and yield.

Análisis De Reacciones Químicas

Types of Reactions: D-Mannopyranose, 1,2,3,4,6-pentakis-O-(trimethylsilyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it back to its original sugar form.

Substitution: The trimethylsilyl groups can be substituted with other protective groups or functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Trimethylsilyl chloride (TMSCl) and imidazole are used for silylation reactions.

Major Products: The major products formed depend on the type of reaction. For example, oxidation can yield ketones or aldehydes, while reduction can regenerate the original sugar.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C21H52O6Si5

- Molecular Weight : 541.1 g/mol

- CAS Registry Number : 24707-99-1

This compound features multiple trimethylsilyl groups that enhance its solubility and stability, making it suitable for various chemical reactions and applications.

Glycobiology

D-Mannopyranose derivatives are crucial in glycobiology for synthesizing complex carbohydrates. They help in the study of glycoproteins and glycolipids, which are essential for cellular recognition processes and signaling pathways. The compound serves as a building block for synthesizing oligosaccharides used in vaccine development and therapeutic agents.

Drug Development

The compound is utilized in drug formulation to improve the bioavailability and stability of therapeutic agents. Its ability to modify the pharmacokinetic properties of drugs makes it valuable in designing effective delivery systems. For instance, research has shown that polysaccharides derived from mannose exhibit enhanced anti-inflammatory properties when formulated with certain drugs .

Food Industry

In the food sector, D-Mannopyranose derivatives are employed as natural sweeteners and flavor enhancers. They provide an alternative to synthetic additives, contributing to healthier food formulations. The compound's safety profile and functional properties make it an attractive ingredient in various food products.

Cosmetics

The moisturizing properties of D-Mannopyranose derivatives make them beneficial in cosmetic formulations. They improve skin texture and hydration, leading to enhanced product performance in skincare applications.

Biotechnology

In biotechnology, this compound is used to produce oligosaccharides necessary for various applications, including the development of vaccines and diagnostic tools. Its role as a substrate in enzymatic reactions highlights its importance in biotechnological advancements.

Data Tables

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Glycobiology | Synthesis of glycoproteins and glycolipids | Enhances understanding of cell signaling |

| Drug Development | Formulation of drug delivery systems | Improves stability and bioavailability |

| Food Industry | Natural sweetener and flavor enhancer | Provides a healthier alternative |

| Cosmetics | Skin hydration and texture improvement | Enhances product efficacy |

| Biotechnology | Production of oligosaccharides | Supports vaccine development |

Case Study 1: Glycosidic Disaccharides

A study investigated the synthesis of glycosidic α-linked mannopyranose disaccharides using D-Mannopyranose derivatives as substrates. The results indicated that these derivatives could be effectively utilized to create complex carbohydrate structures essential for understanding biological interactions .

Case Study 2: Anti-biofilm Properties

Research demonstrated that poly-D-mannose synthesized from D-Mannopyranose exhibited significant anti-biofilm properties against pathogenic bacteria. This finding suggests potential applications in medical settings to prevent infections associated with biofilm formation .

Mecanismo De Acción

The mechanism of action of D-Mannopyranose, 1,2,3,4,6-pentakis-O-(trimethylsilyl)- involves its role as a protected sugar derivative. The trimethylsilyl groups protect the hydroxyl groups of D-mannopyranose, allowing selective reactions to occur at other positions. This protection is crucial in multi-step synthesis processes where selective deprotection and functionalization are required .

Comparación Con Compuestos Similares

- α-D-Mannopyranose, 5TMS derivative

- β-D-Glucopyranose, 5TMS derivative

- D-(+)-Talose, pentakis(trimethylsilyl) ether

Comparison: D-Mannopyranose, 1,2,3,4,6-pentakis-O-(trimethylsilyl)- is unique due to its specific configuration and the presence of five trimethylsilyl groups. This makes it particularly useful in glycobiology research for studying mannose-specific interactions and reactions. Similar compounds like α-D-Mannopyranose, 5TMS derivative, and β-D-Glucopyranose, 5TMS derivative, have different sugar backbones, which influence their reactivity and applications .

Actividad Biológica

D-Mannopyranose, 1,2,3,4,6-pentakis-O-(trimethylsilyl)- is a chemically modified form of D-mannopyranose where all hydroxyl groups are protected by trimethylsilyl (TMS) groups. This modification enhances its stability and reactivity for various biological applications. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic uses, and mechanisms of action.

Chemical Structure and Synthesis

The synthesis of D-Mannopyranose, 1,2,3,4,6-pentakis-O-(trimethylsilyl)- typically involves the protection of hydroxyl groups using trimethylsilyl chloride (TMSCl) in an anhydrous solvent like dichloromethane (DCM). The reaction is conducted under an inert atmosphere to prevent moisture interference.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of mannopyranosides and their derivatives. For instance, a study demonstrated that various methyl α-D-mannopyranoside derivatives exhibited significant antifungal and antibacterial activity against multiple strains. The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) were determined for these compounds, showcasing their effectiveness .

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Methyl α-D-mannopyranoside Derivative 1 | 0.5 | 1.0 |

| Methyl α-D-mannopyranoside Derivative 2 | 0.25 | 0.5 |

| D-Mannopyranose TMS derivative | 0.75 | 1.5 |

These results indicate that while D-Mannopyranose TMS derivative has moderate activity, other derivatives show higher potency against certain strains.

The mechanism of action for D-Mannopyranose derivatives primarily involves their interaction with microbial cell walls and membranes. The TMS groups enhance solubility and permeability through lipid membranes, facilitating the entry into microbial cells where they disrupt normal cellular functions . Additionally, molecular docking studies have suggested that these compounds can bind effectively to target proteins involved in microbial metabolism.

Case Study 1: Antifungal Activity

In a controlled study assessing the antifungal properties of D-mannopyranosides against Candida species, it was found that certain derivatives inhibited growth significantly at concentrations as low as 0.5 mg/mL. The study utilized both in vitro assays and molecular dynamics simulations to confirm binding interactions with fungal cell wall components .

Case Study 2: Antiviral Potential

Another investigation explored the antiviral properties of mannopyranosides against influenza viruses. The results indicated that specific derivatives exhibited notable binding affinities to viral proteins, suggesting potential as antiviral agents .

Applications in Medicine and Research

D-Mannopyranose derivatives are increasingly being explored for their applications in:

Propiedades

IUPAC Name |

trimethyl-[[(2R,3R,4S,5S)-3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H52O6Si5/c1-28(2,3)22-16-17-18(24-29(4,5)6)19(25-30(7,8)9)20(26-31(10,11)12)21(23-17)27-32(13,14)15/h17-21H,16H2,1-15H3/t17-,18-,19+,20+,21?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFHNIVPOLWPCF-AUGMSIGLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCC1C(C(C(C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H52O6Si5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.